![molecular formula C16H27NO B5838068 N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide, also known as CYCLOMAST, is a compound that has been extensively studied for its potential use in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, a group of signaling molecules that are involved in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and physiological effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory properties. It has been shown to reduce pain and inflammation in a variety of animal models, including models of arthritis and neuropathic pain. Additionally, this compound has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have potential applications in the treatment of various diseases, making it a versatile compound for scientific research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in a laboratory setting. Additionally, this compound has been found to have potential side effects, including gastrointestinal bleeding and renal toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide. One direction is to further explore its mechanism of action, which could lead to the development of more effective pain medications. Another direction is to investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on optimizing the use of this compound in laboratory settings, including identifying potential side effects and developing strategies to minimize them. Overall, this compound is a promising compound for scientific research, with potential applications in a variety of fields.
Métodos De Síntesis
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclohexanone with ethylmagnesium bromide to form 2-cyclohexylethanol. This is followed by the reaction of 2-cyclohexylethanol with acetyl chloride to form 2-cyclohexylacetate. Finally, the reaction of 2-cyclohexylacetate with 1-cyclohexene-1-amine leads to the formation of this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide has been extensively studied for its potential use in scientific research, particularly in the field of pain management. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h7,15H,1-6,8-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONKVPMCWGAWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5837992.png)



![3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5838020.png)
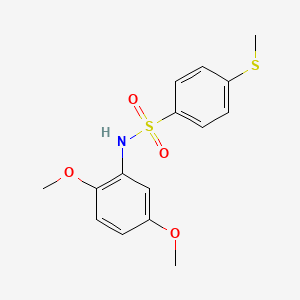
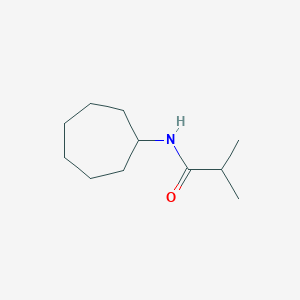
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
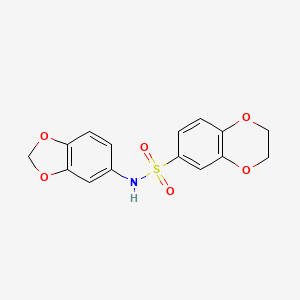
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
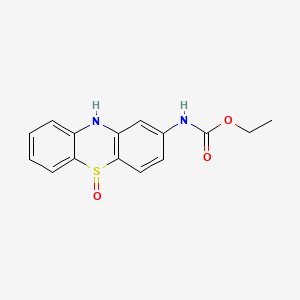
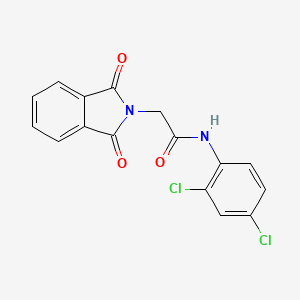
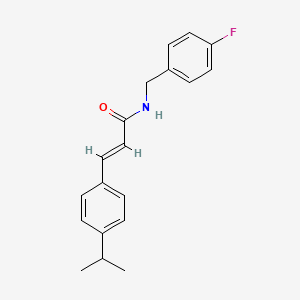
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)